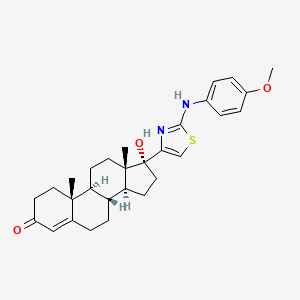
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a thiazole ring and an anisidine group attached to the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Attachment of the Anisidine Group: The anisidine group is introduced via a nucleophilic substitution reaction, where p-anisidine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the double bond in the steroid backbone.
Substitution: The anisidine group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized ketones, reduced steroids, and substituted derivatives with various functional groups.
科学的研究の応用
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing gene expression and cellular functions. The thiazole and anisidine groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one: Unique due to the presence of both thiazole and anisidine groups.
17-alpha-hydroxyandrost-4-en-3-one: Lacks the thiazole and anisidine groups, resulting in different biological activities.
17-beta-(2-(p-Anisidino)-4-thiazolyl)-androst-4-en-3-one: Similar structure but lacks the hydroxyl group at the 17-alpha position.
特性
CAS番号 |
96269-26-0 |
|---|---|
分子式 |
C29H36N2O3S |
分子量 |
492.7 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H36N2O3S/c1-27-13-10-20(32)16-18(27)4-9-22-23(27)11-14-28(2)24(22)12-15-29(28,33)25-17-35-26(31-25)30-19-5-7-21(34-3)8-6-19/h5-8,16-17,22-24,33H,4,9-15H2,1-3H3,(H,30,31)/t22-,23+,24+,27+,28+,29+/m1/s1 |
InChIキー |
WNKIPYDQNKAAEL-VHSKNJRQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=C(C=C6)OC)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=C(C=C6)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
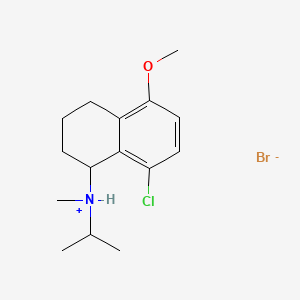
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
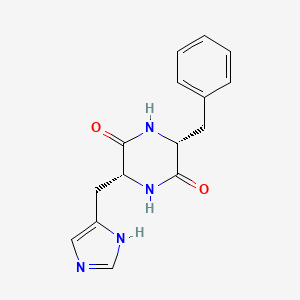
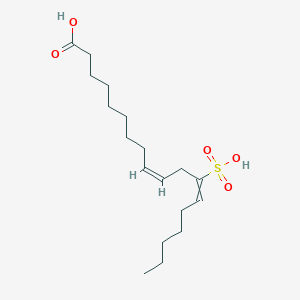
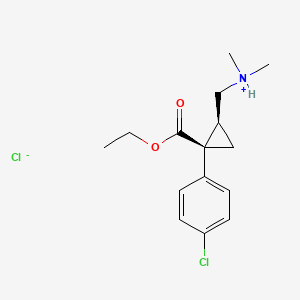
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

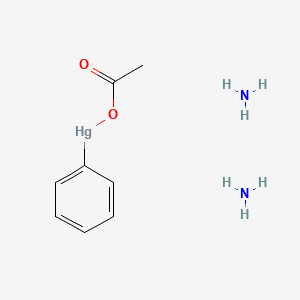
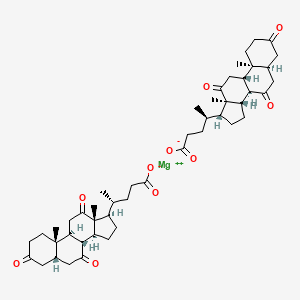

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)

